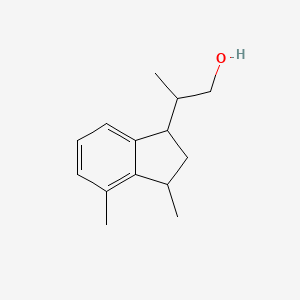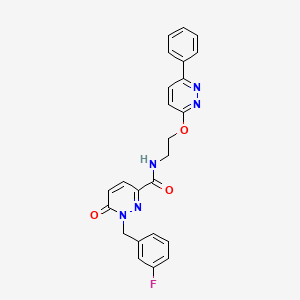![molecular formula C9H10Cl2N2 B2924129 2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine CAS No. 1783531-69-0](/img/structure/B2924129.png)
2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Applications
The pyrimidine ring is a crucial structural motif widely distributed in nature, particularly in DNA and RNA, where it acts as a nitrogenous base. This structural significance extends to heterocyclic aromatic compounds, including derivatives of pyrimidine, which have garnered attention for their promising applications in medicine and nonlinear optics (NLO). Research on thiopyrimidine derivatives, closely related to the pyrimidine structure of interest, demonstrates their potential in NLO applications. Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) studies have shown that these compounds exhibit considerable NLO characteristics, making them suitable for optoelectronic applications. The NLO properties of these molecules, as revealed by comparative analysis with standard molecules, indicate their suitability for high-tech applications in the field of optoelectronics (Hussain et al., 2020).
Crystallography and Molecular Recognition
Pyrimidines play an essential role in biology and medicine, with certain derivatives being integral to DNA. The study of cation tautomerism and crystal structures involving pyrimidine derivatives, such as 4-amino-5-chloro-2,6-dimethylpyrimidinium, has provided insights into molecular recognition processes critical for pharmaceutical applications. The structural investigation of these compounds, including their tautomeric forms and hydrogen bonding, contributes to understanding drug action mechanisms based on molecular recognition (Rajam et al., 2017).
Synthesis and Applications in Organic Chemistry
The synthesis of novel pyrimidine derivatives, including those with hexahydropyrimidine structures, showcases the versatility of pyrimidine compounds in various chemical applications. These derivatives have found use in pharmaceutical agents, exhibiting anti-inflammatory, analgesic, and antiviral properties. Additionally, their application as polymer stabilizers and in the synthesis of polydentate nitrogen donor complexes highlights the broad utility of pyrimidine derivatives in both medicinal and industrial chemistry (Abu-Obaid et al., 2014).
Safety and Hazards
DCPP is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information includes pictograms GHS07 and the signal word “Warning”. Precautionary statements include P264, P280, P301 + P312, P305 + P351 + P338, P337 + P313, and P501 .
Eigenschaften
IUPAC Name |
2,4-dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2/c1-9(2)3-5-6(4-9)12-8(11)13-7(5)10/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYXXCVXEIAINQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1)N=C(N=C2Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2924048.png)
![2-(Mesitylmethyl)-4-(2-thienylmethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2924049.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2924051.png)
![4-(2-((1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2924052.png)



![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromofuran-2-carboxamide](/img/structure/B2924058.png)
![6-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}nicotinamide](/img/structure/B2924061.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2924064.png)

